molecular formula C10H13NO B1294915 N-(2,5-Dimethylphenyl)acetamide CAS No. 2050-44-4

N-(2,5-Dimethylphenyl)acetamide

Cat. No.: B1294915
CAS No.: 2050-44-4
M. Wt: 163.22 g/mol
InChI Key: CXLKSNKWHULUKA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)acetamide (CAS 2050-44-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound serves as a crucial precursor in the synthesis of novel N-heterocyclic carbene (NHC) complexes with silver (Ag(I)) and palladium (Pd(II)), which have demonstrated significant in vitro antibacterial activity against strains such as E. coli and S. aureus . Its 2,5-dimethylphenyl scaffold is a recognized structural feature in the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant S. aureus . Beyond antimicrobial applications, derivatives based on the phenylacetamide structure have shown promising results in neuroscience research, exhibiting potent antidepressant activity in rodent models, in some cases surpassing the efficacy of standard drugs . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its properties as a versatile building block for developing new bioactive molecules and organometallic catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLKSNKWHULUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174487
Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-44-4
Record name N-(2,5-Dimethylphenyl)acetamide
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Record name 2',5'-Acetoxylidide
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Record name 2,5-Dimethylacetanilide
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Record name 2,5-Dimethylacetanilide
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Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
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Synthetic Methodologies for N 2,5 Dimethylphenyl Acetamide and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward and often efficient route to N-(2,5-Dimethylphenyl)acetamide and related structures. These approaches typically involve the formation of the core acetamide (B32628) linkage in a single chemical transformation.

Reactions of Anilines with Chloroacetyl Chloride

A primary and widely utilized method for the synthesis of N-aryl acetamides is the reaction of an appropriate aniline (B41778) with chloroacetyl chloride. libretexts.orgijpsr.info In the case of this compound, this involves the reaction of 2,5-dimethylaniline (B45416) with chloroacetyl chloride. muni.czchemistryconnected.com This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. libretexts.org

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. researchgate.netsphinxsai.com Common bases include sodium acetate (B1210297), triethylamine, or an aqueous solution of sodium hydroxide (B78521). muni.czprepchem.com The choice of solvent can vary, with acetic acid, tetrahydrofuran (B95107) (THF), and 1,2-dichloroethylene being reported in the literature. muni.czsphinxsai.comprepchem.com For instance, the reaction can be effectively performed by dissolving 2,5-dimethylaniline in glacial acetic acid, followed by the addition of chloroacetyl chloride and then a solution of sodium acetate to precipitate the product. muni.czchemistryconnected.com Another approach involves dissolving the aniline in a solvent like 1,2-dichloroethylene and adding an aqueous solution of sodium hydroxide, followed by the dropwise addition of chloroacetyl chloride. prepchem.com The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has also been shown to be an efficient method, providing good yields at room temperature. researchgate.netsphinxsai.com

The general reaction scheme is as follows: (CH₃)₂C₆H₃NH₂ + ClCOCH₂Cl → (CH₃)₂C₆H₃NHCOCH₂Cl + HCl

This method is not only applicable to 2,5-dimethylaniline but is also a general route for the preparation of a wide array of N-substituted chloroacetamides from various primary and secondary amines. ijpsr.infotandfonline.com

Preparation of Halogenated this compound Precursors

The synthesis of halogenated this compound precursors is crucial for creating a diverse range of derivatives through subsequent cross-coupling reactions. These halogenated compounds serve as key intermediates. A common strategy involves the acylation of a halogenated aniline with an acyl chloride. For example, N-(2,5-dibromophenyl)acetamide can be synthesized for use in further derivatization. researchgate.net

The general approach mirrors the synthesis of the non-halogenated parent compound. A dihalogenated aniline, such as 2,5-dichloroaniline (B50420) or 2,5-dibromoaniline (B181072), is reacted with an acylating agent like acetyl chloride or chloroacetyl chloride. This reaction typically requires a base to scavenge the generated acid and a suitable solvent. The resulting N-(dihalophenyl)acetamide can then be isolated and purified. These halogenated precursors are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkyl, and other functional groups at the positions of the halogen atoms.

Multi-Step Organic Synthesis Strategies

For the creation of more complex analogs of this compound, multi-step synthesis strategies are employed. These pathways allow for the construction of intricate molecular architectures that are not accessible through direct methods.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions in N-(2,5-Dibromophenyl)acetamide Derivatization

The Suzuki cross-coupling reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. nih.govyoutube.comyoutube.com This palladium-catalyzed reaction is particularly useful for the derivatization of halogenated aromatic compounds. In the context of this compound analogs, the Suzuki reaction can be applied to N-(2,5-dibromophenyl)acetamide to introduce a wide variety of aryl groups. researchgate.net

The general reaction involves the coupling of the N-(2,5-dibromophenyl)acetamide with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netnih.gov The reaction tolerates a wide range of functional groups on the arylboronic acid, enabling the synthesis of a diverse library of N-(2,5-diarylphenyl)acetamide derivatives. researchgate.net The choice of solvent and base is critical for achieving good yields, with combinations like 1,4-dioxane (B91453) and potassium phosphate (B84403) being effective. researchgate.net This methodology has been successfully used to synthesize a series of aniline-based amides with moderate to good yields. researchgate.net

Below is a table summarizing the synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives via Suzuki cross-coupling, demonstrating the versatility of this reaction. researchgate.net

EntryAryl Boronic Acid/EsterProductYield (%)
3aPhenylboronic acidN-(6-phenylbenzo[d]thiazol-2-yl)acetamide75
3b4-Methoxyphenylboronic acidN-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide80
3c4-(Trifluoromethyl)phenylboronic acidN-(6-(4-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide65
3d3-Nitrophenylboronic acidN-(6-(3-nitrophenyl)benzo[d]thiazol-2-yl)acetamide70
3e2-Naphthylboronic acidN-(6-(naphthalen-2-yl)benzo[d]thiazol-2-yl)acetamide78
3fPyridin-3-ylboronic acidN-(6-(pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide60
3gThiophen-2-ylboronic acidN-(6-(thiophen-2-yl)benzo[d]thiazol-2-yl)acetamide68
3h4-Chlorophenylboronic acidN-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide83

Table based on research findings. researchgate.net

Formation of Complex Heterocyclic this compound Derivatives

The incorporation of heterocyclic rings into the this compound scaffold can lead to compounds with novel properties. Various synthetic methods are available to construct these complex derivatives.

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for the construction of thiazole rings. nih.govyoutube.comrsc.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govyoutube.com In the context of this compound derivatives, a common strategy involves the use of a precursor containing a thioamide or thiourea (B124793) moiety.

For example, a series of novel thiazole derivatives bearing a N-2,5-dimethylphenyl group have been synthesized. nih.gov The synthesis often begins with the preparation of a thioureido acid, such as 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid. nih.gov This intermediate can then be condensed with various α-bromoacetophenones to generate the target 4-substituted thiazole derivatives. nih.gov This condensation reaction proceeds via the Hantzsch thiazole synthesis mechanism. nih.gov

The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.govyoutube.com This method allows for the introduction of a wide variety of substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl compound.

Oxadiazole Ring Integration

The incorporation of a 1,3,4-oxadiazole (B1194373) ring into structures containing the this compound moiety is a common strategy in medicinal chemistry to create compounds with diverse biological activities. The synthesis typically begins with the conversion of a benzoic acid derivative into a 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) intermediate. This intermediate then serves as a scaffold for further modification.

A representative synthetic pathway involves a multi-step process. First, a starting carboxylic acid is esterified, then reacted with hydrazine (B178648) to form a benzohydrazide (B10538). The benzohydrazide is subsequently treated with carbon disulfide in the presence of a base like potassium hydroxide to yield the 5-substituted-1,3,4-oxadiazole-2-thiol. The final step involves the S-alkylation of this thiol with a suitable N-aryl-2-haloacetamide.

For instance, the synthesis of analogs such as N-(2,3-dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has been successfully demonstrated. google.com This is achieved by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with N-(2,3-dimethylphenyl)-2-bromoacetamide in the presence of sodium hydride (NaH) in a solvent like dimethylformamide (DMF). google.com This general methodology can be adapted for the synthesis of the this compound analog. The reaction scheme is outlined below.

Table 1: General Synthesis of N-Aryl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides

StepReactionReagents and Conditions
I EsterificationBenzoic acid, Ethanol (EtOH), Sulfuric acid (H₂SO₄), Reflux
II HydrazinolysisEthyl benzoate, Hydrazine hydrate (B1144303) (N₂H₄), Methanol (MeOH), Stirring
III Oxadiazole FormationBenzohydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), EtOH, Reflux
IV Acetamide Coupling5-phenyl-1,3,4-oxadiazole-2-thiol, N-aryl-2-bromoacetamide, Sodium hydride (NaH), Dimethylformamide (DMF), Stirring

This table summarizes a typical reaction sequence for synthesizing oxadiazole-linked acetamide derivatives. google.com

Purine (B94841) and Pyrazine (B50134) Scaffold Linkages

The linkage of this compound to nitrogen-rich heterocycles like purines and pyrazines can generate novel molecular architectures.

Pyrazine Derivatives: The synthesis of amides linked to a pyrazine ring has been established. A common method involves the direct condensation of a pyrazine amine with a carboxylic acid derivative. For example, the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides is achieved by reacting pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine. nih.gov This resulting bromo-intermediate can then undergo further functionalization, such as Suzuki cross-coupling reactions, to generate a library of diverse analogs. nih.gov A similar strategy could be employed by coupling 2,5-dimethylaniline with a pyrazine-based carboxylic acid (e.g., pyrazine-2-carboxylic acid) using standard amide bond-forming reagents.

Purine Derivatives: While direct synthetic routes for linking this compound to a purine scaffold are not extensively detailed in readily available literature, plausible pathways can be proposed based on standard organic chemistry principles. A feasible approach would involve the acylation of an aminopurine (e.g., adenine (B156593) or guanine (B1146940) derivatives) with 2-chloroacetyl chloride to form an N-(purinyl)-2-chloroacetamide intermediate. This intermediate could then undergo nucleophilic substitution with 2,5-dimethylaniline to yield the final product. Alternatively, direct amide coupling between a purine bearing a carboxylic acid function and 2,5-dimethylaniline, facilitated by coupling agents like HATU or HOBt/EDC, represents another viable synthetic strategy.

Indole (B1671886) and Pyridazinoindole Derivatization

Indole and Indazole Derivatization: The derivatization of indole and its isostere, indazole, with an this compound group is typically achieved via N-alkylation. The most direct method involves the reaction of the indole or indazole NH group with a pre-formed haloacetamide electrophile. Specifically, 2-chloro-N-(2,5-dimethylphenyl)acetamide can be reacted with indole or indazole in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or acetonitrile. This reaction leads to the formation of a new C-N bond, linking the nitrogen of the heterocyclic ring to the acetyl group of the acetamide. The existence of the resulting compound, N-(2,5-dimethylphenyl)-2-(1H-indazol-1-yl)acetamide, is confirmed in chemical databases, supporting the viability of this synthetic approach. nih.gov

Pyridazinoindole Derivatization: Specific synthetic methodologies for the direct linkage of this compound to a pyridazinoindole scaffold are not prominently reported in the surveyed scientific literature. However, a synthetic route could be hypothetically designed by first preparing a haloacetyl derivative of pyridazinoindole, which could then be reacted with 2,5-dimethylaniline.

Optimization of Reaction Conditions for Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity. Key challenges in the industrial synthesis of related N-aryl acetamides include controlling the formation of byproducts, managing reaction exotherms, and developing efficient purification methods. google.com

For the core synthesis of this compound, which typically involves the acylation of 2,5-dimethylaniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, optimization focuses on several parameters. These include the choice of solvent, reaction temperature, and the molar ratio of reactants.

In the synthesis of more complex derivatives, such as those involving piperazine (B1678402) linkages, significant challenges arise from the symmetrical nature of reagents like piperazine, which can lead to the formation of undesired disubstituted byproducts. google.com Industrial processes are optimized to minimize these side reactions. For example, one strategy involves using a protecting group on one of the piperazine nitrogens, such as forming a monohydrochloride salt, to ensure mono-alkylation. google.comgoogle.com

Purification is another critical aspect of industrial production. While laboratory-scale synthesis may rely on column chromatography, this method is often not feasible for large-scale production. Therefore, optimization efforts focus on developing robust crystallization processes. This involves screening various solvents and adjusting parameters such as cooling rates and seeding to isolate the final product with high purity and yield, while avoiding the use of hazardous solvents like ether whenever possible. google.comgoogle.com

Table 2: Industrial Production: Challenges and Optimization Strategies for N-Aryl Acetamides

ChallengeOptimization StrategyRationale
Side Product Formation Control stoichiometry precisely; use of protecting groups (e.g., piperazine monohydrochloride). google.comgoogle.comMinimizes the formation of undesired byproducts, such as disubstituted piperazine, improving yield and simplifying purification. google.com
Reaction Control Careful monitoring of temperature, especially during exothermic steps; controlled addition of reagents. google.comEnsures reaction safety and prevents degradation of reactants or products at elevated temperatures.
Purification Development of robust crystallization protocols instead of chromatography; selection of appropriate and safer solvents. google.comImproves scalability, reduces cost, minimizes solvent waste, and increases the safety of the manufacturing process. google.com
Yield Maximization Optimization of reaction time, temperature, and catalysts; efficient workup procedures to minimize product loss in aqueous phases. google.comIncreases the economic viability of the process by maximizing the output of the target compound from a given amount of starting materials.

This table summarizes common challenges and strategic solutions encountered during the scale-up of production for N-aryl acetamides and their derivatives, based on principles from related syntheses.

Chemical Reactivity and Transformation Studies of N 2,5 Dimethylphenyl Acetamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in N-(2,5-Dimethylphenyl)acetamide towards electrophilic substitution is significantly influenced by the directing effects of its substituents. The acetamide (B32628) group (-NHCOCH₃) and the two methyl (-CH₃) groups are all activating and direct incoming electrophiles to the ortho and para positions. The combined effect of these groups strongly activates the available positions (3, 4, and 6) on the phenyl ring for substitution. Positions 4 and 6 are particularly favored due to the cumulative directing influence of the substituents.

A representative electrophilic substitution is the iodination of related dimethylacetanilides. For instance, 2',6'-dimethylacetanilide undergoes iodination to produce 4-iodo-2,6-dimethylacetanilide, demonstrating the capacity for halogenation at the activated para position.

Table 1: Directing Effects of Substituents on the Phenyl Ring of this compound for Electrophilic Substitution

Substituent Position Activating/Deactivating Ortho/Para/Meta Directing Favored Positions for Substitution
-NHCOCH₃ 1 Activating Ortho, Para 4, 6
-CH₃ 2 Activating Ortho, Para 3, 6
-CH₃ 5 Activating Ortho, Para 4, 6

This interactive table summarizes the electronic influence of each substituent on the aromatic ring.

While the electron-rich phenyl ring is prone to electrophilic attack, the amide group itself can participate in nucleophilic reactions. The nitrogen atom of the acetamide is nucleophilic and can undergo reactions such as N-arylation. Modern catalytic systems, including nickel-photoredox catalysis, enable the arylation of secondary amides under mild conditions, reacting with aryl bromides to form N,N-disubstituted amides. patsnap.com This transformation highlights the nucleophilic character of the amide nitrogen, allowing for the construction of more complex molecular architectures.

Oxidation and Reduction Processes of the Acetamide Core and Phenyl Substituents

The oxidation of this compound can occur at several sites. The aromatic ring is susceptible to hydroxylation, a common metabolic transformation observed in related compounds like lidocaine (B1675312) (N-(2,6-dimethylphenyl)-N,N-diethylacetamide), which forms 4-hydroxy-2,6-dimethylaniline after hydrolysis. nih.gov Furthermore, the methyl groups on the phenyl ring can be oxidized. Studies on the oxidation of 2,6-dimethylaniline (B139824) with Fenton's reagent have shown the formation of intermediates such as 2,6-dimethylphenol (B121312) and 2,6-dimethylnitrobenzene, indicating that both the ring and its alkyl substituents are reactive under oxidative stress. masterorganicchemistry.com

The reduction of this compound primarily targets the amide functional group. The carbonyl of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.org This reaction converts the N-aryl acetamide into a secondary amine, specifically N-ethyl-2,5-dimethylaniline. Weaker reducing agents, such as sodium borohydride, are generally not strong enough to effect this transformation. byjus.com

Acylation and Condensation Reactions

Acylation is fundamental to the synthesis of this compound itself, which is typically prepared by the N-acylation of 2,5-dimethylaniline (B45416) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. organic-chemistry.org

The amide N-H bond is also reactive and can participate in condensation reactions. For example, in reactions analogous to those of other amides and sulfonamides, the nitrogen can act as a nucleophile. Studies on related sulfonamides have shown condensation with aldehydes like glyoxal (B1671930) and formaldehyde (B43269) under acidic conditions. rsc.org These reactions typically involve the formation of a new bond at the nitrogen atom, leading to products such as N,N'-disubstituted ethanediyl or triazinane structures, respectively. rsc.orgsciencemadness.org

Hydrolysis of the Acetamide Bond

The acetamide linkage in this compound can be cleaved through hydrolysis, a reaction that is typically catalyzed by either acid or base. patsnap.comscience.gov Under these conditions, the molecule breaks down into its constituent parts: 2,5-dimethylaniline and acetic acid. patsnap.comnih.gov This reaction is essentially the reverse of the acylation used to synthesize the compound. The hydrolysis of the amide bond is a well-documented metabolic pathway for many acetanilide-based drugs, such as lidocaine, which is metabolized in part to 2,6-dimethylaniline. nih.gov The rate of hydrolysis is highly dependent on the pH and temperature of the reaction environment. science.gov

Exploration of Specific Functional Group Reactivity in this compound Derivatives

The this compound scaffold can be functionalized to introduce new reactive centers, leading to derivatives with unique chemical properties.

Halogen atoms can be introduced onto the aromatic ring via electrophilic substitution, creating valuable synthetic intermediates. For example, N-(4-bromo-2,5-dimethylphenyl)acetamide is a known compound used in organic synthesis. researchgate.net These halogenated derivatives are precursors for a variety of cross-coupling reactions.

A prominent example is the Suzuki cross-coupling reaction. N-(2,5-dibromophenyl)acetamide, a halogenated analog, readily couples with various arylboronic acids in the presence of a palladium catalyst to form bi- and tri-aryl aniline (B41778) derivatives. This reaction tolerates a range of functional groups on the arylboronic acid, demonstrating its synthetic utility.

Table 2: Suzuki Cross-Coupling of N-(2,5-dibromophenyl)acetamide with Various Arylboronic Acids

Arylboronic Acid Product Yield (%)
4-methoxyphenylboronic acid N-(2-bromo-5-(4-methoxyphenyl)phenyl)acetamide 65
4-methylphenylboronic acid N-(2-bromo-5-(4-methylphenyl)phenyl)acetamide 62
3,5-dimethylphenylboronic acid N-(2-bromo-5-(3,5-dimethylphenyl)phenyl)acetamide 55
4-formylphenylboronic acid N-(2-bromo-5-(4-formylphenyl)phenyl)acetamide 43
Naphthalen-1-ylboronic acid N-(2-bromo-5-(naphthalen-1-yl)phenyl)acetamide 34

This interactive table showcases the versatility of halogenated derivatives in forming new carbon-carbon bonds. Data sourced from a study on triphenyl acetamide analogs.

While this compound does not inherently contain an allylic group, such a functionality can be introduced through N-allylation. The resulting N-allyl-N-(2,5-dimethylphenyl)acetamide would exhibit reactivity characteristic of allylic amides.

Research on N-allyl amides has revealed several important transformations. One key reaction is catalytic isomerization, where the allyl group is converted into a geometrically defined enamide. nih.gov This provides a pathway to synthetically useful enamides, which are precursors for complex nitrogen-containing molecules. Additionally, the double bond in N-allyl amides can be reduced. Studies using LiAlH₄ have shown that while the primary reaction is the reduction of the amide to an amine, the allyl double bond can also be reduced, particularly under forcing conditions or with sterically hindered substrates.

Sulfanyl (B85325) Group Transformations

The introduction and subsequent transformation of sulfur-containing functional groups represent a significant area of study in the chemical modification of this compound. A primary method for introducing a sulfanyl group is through the thionation of the amide carbonyl group.

Thionation with Lawesson's Reagent

This compound can be effectively converted to its corresponding thioamide, N-(2,5-dimethylphenyl)ethanethioamide, using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). libretexts.orgorganic-chemistry.org This thionation reaction is a well-established method for converting carbonyl compounds into thiocarbonyls. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by heating the acetamide with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF). libretexts.orgbeilstein-journals.org

The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. organic-chemistry.org This ylide then reacts with the carbonyl group of the acetamide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct. organic-chemistry.org The reaction is generally faster for amides compared to esters, allowing for selective transformations in molecules containing both functional groups. organic-chemistry.org

Table 1: Thionation of this compound

ReactantReagentSolventTemperatureProductReference
This compoundLawesson's ReagentToluene100 °CN-(2,5-Dimethylphenyl)ethanethioamide libretexts.org

The resulting thioamide, N-(2,5-dimethylphenyl)ethanethioamide, is a versatile intermediate. The sulfur atom can act as a nucleophile in various reactions, such as alkylation, and the thioamide functionality can participate in the formation of heterocyclic structures like thiazoles. evitachem.comresearchgate.netresearchgate.net For instance, thioamides are known to react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis.

General Reaction Pathways and Reagent Studies

Beyond sulfanyl group transformations, this compound can undergo various other reactions, including substitution, condensation, and cyclization, which expand its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

The N-aryl amide linkage in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction allows for the formation of new carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org While direct Buchwald-Hartwig amination on the N-H bond of this compound itself is not typical, the aromatic ring can be functionalized with a halide, making it amenable to coupling with various amines. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Condensation Reactions

Condensation reactions of N-arylacetamides with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of new carbon-carbon bonds and more complex structures. For instance, the condensation of anthranilamide with benzaldehyde (B42025) is a known method for synthesizing quinazolinone derivatives. nih.gov While specific studies on the condensation of this compound with aldehydes are not extensively detailed in the provided context, the general reactivity pattern of N-aryl amides suggests its potential to participate in such reactions under appropriate catalytic conditions (e.g., acid or base catalysis).

Cyclization Reactions

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. For example, derivatives of 2-chloro-N-aryl acetamides can undergo intermolecular cyclization to form piperazine-2,5-diones, which can then be cleaved to yield N-aryl glycines. researchgate.net Furthermore, acid-catalyzed intramolecular cyclization of appropriately substituted N-cyano sulfoximine (B86345) derivatives of acetamides can lead to the formation of thiadiazine 1-oxides. nih.gov The synthesis of 2,5-disubstituted thiazoles has also been achieved through the cyclization of N-substituted α-amino acids, highlighting a potential pathway for derivatives of this compound. nih.gov

Table 2: Potential Reaction Pathways for this compound

Reaction TypeReagent/CatalystPotential Product TypeReference
Buchwald-Hartwig Amination (on halogenated derivative)Pd catalyst, Base, AmineN-Aryl amine derivative libretexts.orgwikipedia.org
CondensationAldehyde/Ketone, Acid/Base catalystβ-Amino carbonyl or heterocyclic compound nih.gov
Cyclization (of a suitable derivative)Acid/BaseHeterocyclic compound (e.g., piperazinedione, thiazole) researchgate.netnih.govnih.gov

These studies underscore the versatility of this compound as a starting material in organic synthesis, with its reactivity enabling the construction of a diverse range of more complex molecules. Further research into its specific reaction pathways and the development of novel transformations will continue to expand its utility in synthetic chemistry.

Spectroscopic and Structural Characterization Techniques for N 2,5 Dimethylphenyl Acetamide

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-(2,5-Dimethylphenyl)acetamide, typically recorded using a KBr wafer, reveals several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.gov

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H Stretching: A prominent band in the region of 3365 cm⁻¹ is attributed to the stretching vibration of the N-H bond in the amide group. mdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed around 2921 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the amide, a key functional group, exhibits a strong absorption band at approximately 1710 cm⁻¹. mdpi.com This is a characteristic peak for secondary amides.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear in the region of 1503 cm⁻¹. mdpi.com

N-O Stretching: If nitro groups were present, their characteristic stretching vibrations would be seen around 1559 cm⁻¹ and 1334 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is found at approximately 1255 cm⁻¹. mdpi.com

C-O Stretching: Bands corresponding to C-O stretching, if present from other functional groups, would appear around 1172 cm⁻¹ and 1109 cm⁻¹. mdpi.com

These vibrational frequencies provide a unique fingerprint for this compound, allowing for its identification and the confirmation of its amide functional group and dimethylphenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms within the molecule.

Table 1: ¹H-NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (ppm) Multiplicity Integration
Amide (N-H)~9.32Singlet1H
Aromatic (Ar-H)~7.06-7.33Multiplet3H
Methylene (B1212753) (-CH₂)~4.10Singlet2H
Methyl (Ar-CH₃)~2.68Singlet6H

Data is illustrative and based on typical values for similar structures. acs.org

The singlet at approximately 9.32 ppm is characteristic of the amide proton. acs.org The aromatic protons on the dimethylphenyl ring appear as a multiplet in the range of 7.06-7.33 ppm. acs.org The two methyl groups attached to the aromatic ring are chemically equivalent and thus appear as a single sharp singlet at around 2.68 ppm, integrating to six protons. The methylene protons of the acetyl group also appear as a singlet at about 4.10 ppm. acs.org

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: Predicted ¹³C-NMR Chemical Shift Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)~168
Aromatic C (quaternary)~135, ~130
Aromatic CH~128, ~125, ~124
Methyl (acetyl)~24
Methyl (aromatic)~21, ~17

Data is predictive and based on computational models and data from similar compounds. nih.govdrugbank.comspectrabase.com

The carbonyl carbon of the amide group is typically the most downfield signal, appearing around 168 ppm. The aromatic carbons show a range of signals between approximately 124 and 135 ppm, with the quaternary carbons (those attached to the methyl groups and the nitrogen atom) appearing at the lower field end of this range. The methyl carbons of the acetyl and the two aromatic methyl groups appear at the most upfield positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular weight of this compound is 163.22 g/mol . nih.gov

In a typical electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 163. nih.gov The fragmentation of this compound under mass spectrometric conditions can lead to several characteristic fragment ions. A prominent fragmentation pathway involves the cleavage of the amide bond.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
163[M]⁺ (Molecular Ion)
121[M - COCH₂]⁺ or [C₈H₁₁N]⁺
120[M - COCH₃]⁺ or [C₈H₁₀N]⁺
106[C₇H₈N]⁺

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

The base peak, which is the most intense peak in the spectrum, is often observed at m/z 121. nih.gov This corresponds to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in the stable 2,5-dimethylaniline (B45416) cation. Another significant peak at m/z 120 can be attributed to the loss of an acetyl radical (•COCH₃). nih.gov The peak at m/z 106 likely results from the further loss of a methyl radical from the m/z 121 fragment. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

Studies on closely related N-arylacetamides have shown that the amide functional group generally adopts a trans conformation, which is nearly planar. nih.gov This planarity facilitates the formation of intermolecular hydrogen bonds.

Crystal Lattice Analysis

The crystal structure of N-(2,6-dimethylphenyl)acetamide, a closely related isomer, has been shown to crystallize in the orthorhombic space group Pbca at room temperature. researchgate.net In this structure, the molecules are linked into chains along the a-axis through N—H•••O hydrogen bonding. researchgate.net It is expected that this compound would also exhibit a well-ordered crystal lattice stabilized by similar intermolecular interactions.

The analysis of the crystal lattice reveals how the individual molecules pack together in the solid state. This packing is influenced by non-covalent interactions such as hydrogen bonding and van der Waals forces. In many N-phenylacetamide derivatives, a common feature is the formation of a C(4) hydrogen-bonded chain. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal structure. nih.gov

Table 4: Illustrative Crystal Data for a Related N-Arylacetamide

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.145 (1)
b (Å)13.215 (1)
c (Å)15.993 (1)
V (ų)1932.8 (3)
Z8

Data for N-(2,6-Dimethylphenyl)acetamide. researchgate.net

Hydrogen Bonding Networks and Conformation Studies

In the solid state, the conformation and hydrogen bonding of this compound derivatives are key to understanding their crystal packing. Detailed insights can be drawn from the crystallographic study of the closely related compound, 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide.

The primary interaction governing the crystal packing in this class of compounds is the intermolecular N—H⋯O hydrogen bond. mdpi.comnih.govresearchgate.net These hydrogen bonds link adjacent molecules into one-dimensional chains. The geometric parameters of this key interaction in 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide are detailed in the table below.

Hydrogen-Bond Geometry (Å, °) for 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide
D—H···AD—HH···AD···AD—H···A
N—H···O(i)0.862.122.965 (14)166

Symmetry code: (i) x+1, y, z. Data obtained from a study on 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide. researchgate.net

The bond parameters within the 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide molecule are comparable to those found in other acetanilides. nih.govresearchgate.net The hydrogen atoms are typically positioned with idealized geometry in the refinement of the crystal structure. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of close contacts between neighboring molecules. mdpi.comnih.gov

For acetanilide (B955) derivatives, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots reveal the nature and relative importance of different types of intermolecular contacts. mdpi.comnih.gov The most significant interactions typically include H···H, O···H/H···O, and C···H/H···C contacts. nih.gov

The analysis can also reveal other, weaker interactions such as C-H···π interactions, which are observed as broad wings in the fingerprint plots. mdpi.com The shape index and curvedness surfaces provide further topographical information about the molecular surface, helping to identify features like π-π stacking.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the analysis of structurally similar compounds demonstrates that this technique is invaluable for understanding the subtle balance of forces that govern the crystal architecture of substituted acetanilides. The interplay of strong N—H⋯O hydrogen bonds and weaker van der Waals forces, as visualized by Hirshfeld surfaces, dictates the final solid-state structure.

Biological Activity and Mechanistic Studies of N 2,5 Dimethylphenyl Acetamide Derivatives

Investigation of Potential Biological Activities

Antimicrobial Properties and Spectrum of Activity

Derivatives of N-(2,5-Dimethylphenyl)acetamide have demonstrated notable antimicrobial properties, with research highlighting their potential against a range of bacterial and fungal pathogens. The incorporation of various heterocyclic moieties onto the acetamide (B32628) framework has been a key strategy in developing compounds with enhanced antimicrobial efficacy.

One area of exploration has been the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. In a study evaluating their in vitro antibacterial activities, these compounds showed promising results against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc) nih.gov. For instance, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM) nih.gov. Further investigation through scanning electron microscopy revealed that compound A1 could induce cell membrane rupture in Xoo, suggesting a mechanism of action that disrupts bacterial cell integrity nih.gov.

Another class of derivatives, 2-phenyl benzimidazole-1-acetamide derivatives, has also been synthesized and evaluated for antimicrobial activity researchgate.net. These compounds are part of a broader group of acetamide derivatives that have shown a range of biological activities researchgate.net.

The following table summarizes the antimicrobial activity of selected N-phenylacetamide derivatives.

Compound IDTarget OrganismActivity Metric (EC50/Mortality)ConcentrationReference
A1 Xanthomonas oryzae pv. oryzae (Xoo)156.7 µM (EC50)Not Applicable nih.gov
A23 Meloidogyne incognita100% mortality500 μg/mL nih.gov
A23 Meloidogyne incognita53.2% mortality100 μg/mL nih.gov

Anti-Inflammatory Effects and Cytokine Modulation

The anti-inflammatory potential of acetamide derivatives has been an active area of research, with studies pointing towards their ability to modulate key inflammatory pathways. While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential anti-inflammatory mechanisms.

A study on novel heterocyclic acetamide derivatives investigated their in vivo anti-inflammatory and analgesic activities. The research found that certain compounds within the synthesized series exhibited significant anti-inflammatory effects researchgate.net. The mechanism of action for some anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation nih.gov. For instance, some acetamide derivatives have been docked to mouse COX-1 and COX-2 enzymes to predict their binding interactions, suggesting a potential mechanism for their anti-inflammatory action researchgate.net.

Furthermore, research into acetamide derivatives has explored their antioxidant activity, which can be closely linked to anti-inflammatory effects. Some derivatives have been shown to scavenge free radicals and reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages, indicating their potential to mitigate inflammatory processes at a cellular level nih.gov. The modulation of pro-inflammatory cytokines is a key aspect of controlling inflammation, and while specific data on cytokine modulation by this compound derivatives is not extensively available, the broader class of acetamide compounds has shown promise in this area nih.gov.

Anticancer and Antitumor Potentials

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. The core phenylacetamide structure has served as a scaffold for the development of compounds with cytotoxic activity against a range of cancer cell lines.

Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells ekb.egresearchgate.net. In one study, compounds with a nitro moiety showed higher cytotoxic effects compared to those with a methoxy (B1213986) moiety ekb.egresearchgate.net. For example, compound 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line ekb.egresearchgate.net.

Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity. These compounds were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines nih.govnih.govekb.eg. Compound 8a, with an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cells, with an IC50 of 1.3±0.14 µM nih.gov. The proposed mechanism for some of these derivatives involves the induction of apoptosis through the activation of caspase 3 and the generation of reactive oxygen species (ROS) nih.govnih.gov.

The table below presents the cytotoxic activity of selected acetamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity Metric (IC50)Reference
2b PC3 (Prostate Carcinoma)52 µM ekb.egresearchgate.net
2c PC3 (Prostate Carcinoma)80 µM ekb.egresearchgate.net
2c MCF-7 (Breast Cancer)100 µM ekb.egresearchgate.net
8a HeLa (Cervical Cancer)1.3±0.14 µM nih.gov

Antidepressant Activity and Neurobiological Interactions

Recent studies have highlighted the potential of phenylacetamide derivatives as antidepressant agents. Research in this area has focused on the synthesis and biological evaluation of these compounds in preclinical models of depression.

A significant study in this field involved the synthesis of various phenylacetamide derivatives, including 2-Chloro-N-(2,5-dimethylphenyl)acetamide. These compounds were evaluated for their antidepressant activity using the tail suspension test and forced swimming test in mice proquest.com. The results indicated that many of the synthesized derivatives displayed moderate to good antidepressant activity proquest.com. The most potent compound in the series showed better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine (B1211875) proquest.com.

The proposed mechanism of action for the antidepressant effects of these phenylacetamide derivatives involves the inhibition of monoamine oxidase A (MAO-A) proquest.com. MAO-A is an enzyme responsible for the breakdown of key neurotransmitters such as norepinephrine (B1679862) and serotonin. Elevated levels of MAO-A are associated with major depressive disorder, and its inhibition is a well-established strategy for treating depression proquest.com. Molecular dynamics studies have been conducted to understand the time-dependent interactions of the most active compounds with MAO-A proquest.com.

The following table summarizes the antidepressant activity of a lead phenylacetamide derivative from the study.

Compound IDTest ModelActivity (% DID)DoseReference
VS25 Tail Suspension Test82.23%30 mg/kg proquest.com

*% DID represents the percentage decrease in immobility time.

Herbicidal Efficacy and Target Specificity

The acetamide class of compounds has a well-established history in agriculture as herbicides. Research has focused on synthesizing new derivatives with improved efficacy and selectivity for weed control.

Studies on chloroacetamide derivatives have demonstrated their herbicidal potential. For instance, a series of novel chloroacetamides, including 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2), were synthesized and evaluated against broadleaf and narrow-leaf weeds ekb.eg. These compounds were found to be potent inhibitors of the growth of weeds like Anagallis arvensis and Lolium temulentum ekb.eg. The herbicidal activity of these compounds is often attributed to their ability to inhibit very-long-chain fatty acid synthases (VLCFAs), a key enzyme in plant growth ekb.eg. Molecular docking studies have been employed to investigate the binding of these derivatives to the active sites of VLCFAs ekb.eg.

Another class of acetamide derivatives, the 2-(5-isoxazolyloxy)-acetamides, has also been explored for herbicidal properties. Certain derivatives within this class have shown strong pre-emergence herbicidal activity against various upland weeds nih.gov. The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring play a crucial role in determining the herbicidal potency and selectivity nih.gov.

The table below shows the herbicidal efficacy of selected chloroacetamide derivatives.

Compound IDTarget WeedActivity Metric (EC50 in mg/L)Reference
2 Anagallis arvensisLower than acetochlor ekb.eg
4 Anagallis arvensisLower than acetochlor ekb.eg
2 Lolium temulentumLower than acetochlor ekb.eg
4 Lolium temulentumLower than acetochlor ekb.eg

Anthelmintic Activity

The search for new anthelmintic agents to combat parasitic worm infections has led to the investigation of various chemical scaffolds, including acetamide derivatives. While direct studies on this compound are not extensively documented, research on related benzimidazole-acetamide derivatives provides strong evidence for their potential in this therapeutic area.

A study focused on the synthesis and evaluation of 2-phenyl benzimidazole-1-acetamide derivatives for their anthelmintic activity against the Indian adult earthworm, Pheretima posthuma, a common model for screening anthelmintic drugs proquest.com. The results from this study indicated that the synthesized compounds possessed significant anthelmintic properties proquest.com.

Another study investigated 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives and found that several compounds exhibited good activity against Pheretima posthuma, comparable to the standard drug albendazole. Molecular docking studies suggested that the anthelmintic activity of these compounds may be due to the inhibition of β-tubulin in the worms, a validated target for benzimidazole (B57391) anthelmintics.

Furthermore, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were tested for their nematicidal activity against Meloidogyne incognita nih.gov. Compound A23, in particular, displayed excellent nematicidal activity, causing 100% mortality at a concentration of 500 μg/mL after 24 hours nih.gov. These findings underscore the potential of the acetamide scaffold in the development of new anthelmintic and nematicidal agents.

Elucidation of Mechanism of Action

The therapeutic potential of this compound derivatives is defined by how they interact with and modulate biological systems at the molecular level. Understanding this mechanism is key to developing new and more effective therapeutic agents.

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

The core structure of this compound serves as a scaffold for building compounds that can interact with various biological targets. The 2,5-dimethylphenyl group is a structural feature found in numerous antimicrobial compounds, including antifungal echinocandins and antibacterial agents like linezolid, suggesting its importance in binding to microbial targets. nih.govnih.gov

Derivatives have been designed to target specific enzymes crucial to disease processes. For instance, acetamide-type compounds are recognized as potent modulators of enzymes involved in neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Furthermore, certain derivatives have been developed as inhibitors of HIV-1 Reverse Transcriptase (HIV-1 RT), an essential enzyme for viral replication. nih.gov The mechanism of action for some derivatives involves fitting into the active sites of target proteins, thereby disrupting their normal function. nih.gov

Enzyme Inhibition Profiles (e.g., MAO-A, VLCFAs, HIV-1 RT)

The inhibitory activity of this compound derivatives against specific enzymes is a key aspect of their therapeutic profile.

Monoamine Oxidase (MAO) Inhibition: Acetamide derivatives have been identified as effective inhibitors of MAO enzymes. While specific IC50 values for this compound derivatives are not detailed in the provided context, related acetamide compounds have shown significant potency. For example, a pyrazolo[1,5-a]quinoxalin-7-yl]acetamide derivative was reported as a potent and selective MAO-A inhibitor with an IC50 value of 0.028 μM.

HIV-1 Reverse Transcriptase (HIV-1 RT) Inhibition: Several studies have focused on developing N-acetamide derivatives as HIV-1 RT inhibitors. One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an effective inhibitor of HIV-1 RT's DNA polymerase activity, with an IC50 value of 1.2 µM for RNA-dependent activity and 2.1 µM for DNA-dependent activity. nih.gov This compound acts through a noncompetitive mechanism with respect to the nucleotide substrate (dTTP) and interferes with the formation of the RT-DNA complex. nih.gov Another series of thiazolidinedione-based acetamide derivatives was evaluated, with one compound showing 73% inhibition of HIV-1 RT at an IC50 value of 1.31 μM.

Very Long-Chain Fatty Acids (VLCFAs) Inhibition: There is no information available in the provided search results regarding the inhibition of enzymes related to Very Long-Chain Fatty Acids (VLCFAs) by this compound derivatives.

Table 1: Enzyme Inhibition by Acetamide Derivatives

Derivative Class/Compound Target Enzyme Inhibition Metric (IC50 / % Inhibition) Mechanism of Action
Pyrazolo-quinoxalinyl-acetamide MAO-A 0.028 µM Potent and selective inhibition
NAPETA HIV-1 RT (RNA-dependent) 1.2 µM Noncompetitive with dTTP; interferes with RT-DNA binding
NAPETA HIV-1 RT (DNA-dependent) 2.1 µM Noncompetitive with dTTP; interferes with RT-DNA binding
Thiazolidinedione-propanamide derivative HIV-1 RT 1.31 µM (73% inhibition) Binds to non-nucleoside inhibitory binding pocket

Receptor Modulation and Ligand-Receptor Dynamics

Molecular docking studies provide insight into how these derivatives interact with their target receptors. For thiazolidinedione-based derivatives showing anti-HIV activity, docking simulations revealed strong interactions within the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 RT. Similarly, derivatives with antibacterial activity were shown to interact with the active sites of enzymes like GlcN-6-P synthase and cytochrome P450 14-α-sterol demethylase from Candida albicans. These interactions are often stabilized by hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the receptor's active site.

Cell Signaling Pathway Interference (e.g., NF-kB, MAPK)

While preliminary studies on structurally similar compounds suggest they can modulate signaling pathways related to inflammation and cancer proliferation, specific evidence detailing the interference of this compound derivatives with the NF-kB or MAPK signaling pathways is not available in the provided search results. nih.gov

Purinergic System Modulation

There is no information available in the provided search results regarding the modulation of the purinergic system by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of this compound derivatives. These studies reveal how different chemical modifications to the parent structure influence its potency and selectivity.

For antimicrobial N-2,5-dimethylphenylthioureido derivatives, SAR analysis has shown that modifications to the carboxylic acid moiety significantly influence their activity. nih.gov For example:

Compounds 3h and 3j , featuring specific substitutions, demonstrated favorable activity against vancomycin-resistant E. faecium. nih.gov

Ester derivative 8f showed good activity against the drug-resistant fungus Candida auris, proving more effective than fluconazole. nih.gov

Compounds 9f and 14f exhibited broad-spectrum antifungal activity against various drug-resistant Candida strains. nih.gov

In the context of antibacterial acetamide derivatives of 2-mercaptobenzothiazole, SAR studies indicated that the nature of the amine linked to the acetamide core is crucial. nih.gov

Derivatives with benzylamine (B48309) groups containing halogens showed moderate to good activity, whereas an unsubstituted benzylamine derivative was almost inactive. nih.gov

A derivative, 2i , which incorporates a specific heterocyclic amine, showed the highest antibacterial activity and was identified as a potential lead molecule. nih.gov

For diarylpyrimidine derivatives designed as HIV-1 RT inhibitors, the dimethylphenyl moiety itself is a key component of SAR. nih.gov Its replacement with a difluorophenyl group was found to enhance anti-HIV activity, demonstrating the critical role of the phenyl ring's substitution pattern in the compound's interaction with the enzyme. nih.gov

Influence of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the acetamide side chain. Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic properties of these compounds.

For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, the presence of an electron-donating methyl group on the aryl substituent was found to enhance urease inhibitory activity. mdpi.com Specifically, the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide demonstrated the most potent inhibition. mdpi.com This suggests that electron-donating groups can positively modulate the interaction of these derivatives with the active site of the urease enzyme. Conversely, the introduction of electron-withdrawing groups on the aryl ring led to the highest hemolytic activity, indicating a potential for increased cytotoxicity with such modifications. mdpi.com

In another study focusing on butyrylcholinesterase (BChE) inhibitors, increasing the number of methyl groups on the phenyl ring of substituted acetamide derivatives proved beneficial for their inhibitory activity. nih.gov A derivative with three methyl groups on the phenyl ring exhibited the most potent BChE inhibition, highlighting the importance of the substitution pattern on the aromatic ring for this specific biological target. nih.gov

Furthermore, modifications to the acetamide side chain have also been shown to be critical. The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, resulted in a compound with significant antioxidant and antimicrobial properties. acs.org This indicates that incorporating different heterocyclic rings into the acetamide structure can lead to diverse biological activities.

The following table summarizes the influence of various substituents on the biological efficacy of this compound derivatives based on findings from different studies.

Derivative Class Substituent Modification Observed Effect on Biological Activity Target/Assay
N-(6-Arylbenzo[d]thiazol-2-yl)acetamidesElectron-donating methyl group on aryl ringIncreased urease inhibition mdpi.comUrease Inhibition Assay mdpi.com
N-(6-Arylbenzo[d]thiazol-2-yl)acetamidesElectron-withdrawing group on aryl ringIncreased hemolytic activity mdpi.comHemolytic Activity Assay mdpi.com
Substituted AcetamidesIncreased number of methyl groups on phenyl ringIncreased butyrylcholinesterase inhibition nih.govButyrylcholinesterase (BChE) Inhibition Assay nih.gov
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideThiophene and cyanothiophene moietiesModerate antioxidant and significant antimicrobial activity acs.orgABTS Radical Scavenging and Microdilution Assays acs.org

Role of Hydrophobic Interactions in Biological Activity

Molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives with the urease enzyme have revealed that hydrophobic interactions are a key factor in their inhibitory mechanism. mdpi.com Amino acid residues such as His593, Met637, Ala636, Gln635, Met588, and Asp494 in the enzyme's active site form hydrophobic interactions with the ligand, facilitating its binding. mdpi.com These interactions are crucial for stabilizing the ligand-enzyme complex and are believed to be a primary driver of the observed urease inhibition.

The importance of hydrophobicity is further underscored by the observation that increasing the number of methyl groups on the phenyl ring of certain acetamide derivatives enhances their butyrylcholinesterase inhibitory activity. nih.gov Methyl groups increase the lipophilicity of the molecule, which can lead to stronger hydrophobic interactions with the enzyme's active site, resulting in improved potency.

Preclinical Research Models and In Vitro/In Vivo Studies

The evaluation of the therapeutic potential of this compound derivatives relies heavily on the use of relevant preclinical research models. These models, encompassing both in vitro cellular assays and in vivo disease models, are essential for characterizing the biological activity and elucidating the mechanisms of action of these compounds.

Cellular Models for Biological Assay

A variety of cellular models are employed to assess the biological effects of this compound derivatives at the cellular level. These models provide a controlled environment to study specific cellular processes and to screen for potential therapeutic activities.

For instance, in the investigation of potential anticancer agents, a panel of human cancer cell lines is often utilized. For certain 1,3-thiazole derivatives of acetamide, cytotoxicity was evaluated using HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir Such studies help to determine the potency and selectivity of the compounds against different cancer types. The MTT assay is a common method used to assess cell viability and the cytotoxic effects of these derivatives. ijcce.ac.ir

In the context of anti-inflammatory and antioxidant activity, macrophage cell lines like J774.A1 are frequently used. nih.govresearchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (tBOH) to induce inflammatory responses and oxidative stress. nih.govresearchgate.net The ability of acetamide derivatives to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in these stimulated macrophages provides a measure of their anti-inflammatory and antioxidant potential. nih.govresearchgate.net

The table below provides examples of cellular models used in the biological evaluation of acetamide derivatives.

Cell Line Cell Type Application in Research Assay
HeLaHuman Cervical CancerEvaluation of anticancer activity ijcce.ac.irMTT Assay ijcce.ac.ir
A549Human Lung CarcinomaEvaluation of anticancer activity ijcce.ac.irMTT Assay ijcce.ac.ir
U87Human GlioblastomaEvaluation of anticancer activity ijcce.ac.irMTT Assay ijcce.ac.ir
J774.A1Murine MacrophageAssessment of anti-inflammatory and antioxidant activity nih.govresearchgate.netROS and NO Production Assays nih.govresearchgate.net

Disease Models for Therapeutic Potential Assessment

While cellular models provide valuable initial data, in vivo disease models are crucial for assessing the therapeutic potential of this compound derivatives in a more complex biological system. These models aim to mimic the pathophysiology of human diseases and allow for the evaluation of a compound's efficacy, and pharmacokinetics in a living organism.

The selection of an appropriate disease model depends on the intended therapeutic application of the derivative. For example, if a derivative shows promise as an anticancer agent in cellular assays, it would then be tested in animal models of cancer. These could include xenograft models, where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models that spontaneously develop tumors.

For neurodegenerative diseases like Parkinson's or Alzheimer's disease, various animal models are available that replicate some aspects of the human condition. scispace.com These can range from toxin-induced models to transgenic models expressing disease-causing genes. scispace.com The development of quantitative disease-drug-trial models is also becoming increasingly important for translating preclinical findings to clinical applications. fda.gov

While specific in vivo studies on this compound derivatives are not extensively detailed in the provided context, the general approach involves selecting a relevant animal model that recapitulates key features of the target disease. For instance, in the broader context of drug development for nonalcoholic fatty liver disease (NAFLD), various factors like obesity, insulin (B600854) resistance, and gut microbiota are considered when developing animal models. mdpi.com Similarly, for inflammatory conditions, models of induced inflammation are employed to test the efficacy of potential anti-inflammatory agents.

The development and use of robust disease models are critical for advancing our understanding of the therapeutic potential of this compound derivatives and for guiding their future clinical development.

Advanced Research Applications of N 2,5 Dimethylphenyl Acetamide and Its Analogs

Application as Versatile Building Blocks in Organic Synthesis

N-(2,5-Dimethylphenyl)acetamide and its analogs serve as valuable building blocks in organic synthesis, providing a robust scaffold for the construction of more complex molecular architectures. A notable example is the use of N-(2,5-dibromophenyl) acetamide (B32628), an analog of this compound, in palladium-catalyzed Suzuki cross-coupling reactions. In one study, this dibrominated acetamide was reacted with various arylboronic acids to synthesize a series of triphenyl acetamide analogs. mdpi.com The synthesis commenced with the acetylation of 2,5-dibromoaniline (B181072) to form N-(2,5-dibromophenyl)acetamide. mdpi.com This intermediate was then subjected to Suzuki coupling conditions with different arylboronic acids, demonstrating the versatility of the acetamide scaffold in tolerating a variety of functional groups on the coupling partner. mdpi.com The reaction successfully yielded both mono- and di-arylated products, highlighting the potential to selectively introduce molecular diversity at specific positions on the phenyl ring. mdpi.com This strategic use of a halogenated N-phenylacetamide derivative underscores its utility as a foundational component for creating libraries of complex molecules with potential applications in various fields.

Development of Novel Materials and Functional Systems

The structural framework of this compound and its derivatives is being explored for the development of novel materials with specific functional properties.

The pursuit of new materials for optoelectronic applications has led researchers to investigate the nonlinear optical (NLO) properties of molecules derived from N-phenylacetamide scaffolds. Following the synthesis of triphenyl acetamide analogs from N-(2,5-dibromophenyl) acetamide, computational studies using density functional theory (DFT) were employed to explore their potential as optoelectronic devices. mdpi.com These theoretical investigations focused on understanding the electronic structure, frontier molecular orbitals, and reactivity descriptors of the synthesized compounds. mdpi.com The analysis of these parameters is crucial in predicting the NLO response of a material, which is a key characteristic for applications in areas such as optical switching and data storage. The study of these aniline-based amides contributes to the broader effort of designing and synthesizing organic materials with tailored electronic and optical properties. mdpi.com

Role in Pharmaceutical Development as Lead Compounds for Therapeutic Agents

The this compound scaffold is a recurring motif in the design and synthesis of new therapeutic agents, demonstrating its importance as a lead structure in pharmaceutical development. The 2,5-dimethylphenyl group, in particular, is recognized as a key structural feature in a number of compounds with biological activity. mdpi.com

For instance, the 2,5-dimethylphenyl scaffold is present in several antimicrobial compounds and has been the focus of extensive research for developing new agents to combat antibiotic-resistant infections. mdpi.com Notably, this structural element is found in the antibacterial agent linezolid, underscoring its relevance in the design of clinically significant drugs. mdpi.com In the quest for new antimicrobial candidates, researchers have synthesized a series of aminothiazole derivatives bearing an N-2,5-dimethylphenyl group, which were then evaluated for their activity against multidrug-resistant pathogens. mdpi.com

Furthermore, analogs of this compound have been investigated for other therapeutic applications. In the field of neuroscience, 2-Chloro-N-(2,5-dimethylphenyl)acetamide has been synthesized as part of a broader study aimed at developing novel antidepressant agents.

The versatility of this chemical scaffold allows for the generation of diverse molecular libraries, which can be screened for a wide range of biological activities, making it a valuable starting point for drug discovery programs.

Utility in Agrochemical Research

While the N-phenylacetamide core is a common feature in a number of biologically active molecules, including some herbicides, there is limited publicly available scientific literature that specifically details the application of this compound or its direct analogs in agrochemical research and development. The exploration of this particular compound in the context of creating new pesticides or herbicides does not appear to be a significant focus of published research at present.

Application as Research Tools in Biochemical and Life Science Studies

Beyond its potential as a therapeutic lead, the this compound structure and its derivatives are utilized as research tools to investigate biological processes at the molecular level. One significant application is in the study of metabolism, where this compound is identified as a known human metabolite of 2,5-dimethylaniline (B45416). nih.gov This metabolic relationship is important for toxicological and pharmacological studies of aromatic amines.

In a more targeted application, a complex analog, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, has been employed as a small molecule inhibitor probe to study the infection mechanism of the Respiratory Syncytial Virus (RSV). mdpi.com By using such specific molecular probes, researchers can dissect the roles of particular viral or host cell proteins in the lifecycle of the virus, providing valuable insights for the development of antiviral therapies. The design of this probe, incorporating the N-(2,5-dimethylphenyl) moiety, highlights the adaptability of this chemical structure for creating sophisticated tools for biochemical and life science research.

Forensic Science Applications: Latent Fingerprint Analysis

The detection of latent fingerprints is a cornerstone of forensic science, relying on chemical reagents that react with the components of fingerprint residue to produce a visible mark. While various chemical methods are employed for this purpose, a review of the current scientific literature does not indicate that this compound or its direct analogs are used as reagents for latent fingerprint analysis. The primary reagents used for developing fingerprints on porous surfaces, such as paper, are typically amino acid-sensitive compounds like ninhydrin (B49086) and its derivatives. At present, there is no documented application of this compound in established forensic protocols for fingerprint visualization.

Q & A

Q. What are the typical synthetic routes for N-(2,5-Dimethylphenyl)acetamide and its derivatives?

The synthesis often involves multi-step reactions, starting with acylation of 2,5-dimethylaniline using chloroacetyl chloride or acetic anhydride. For example, intermediates like N-(2,5-dimethylphenyl)chloroacetamide are formed and subsequently coupled with functionalized phenols or heterocycles (e.g., indole, oxadiazole) via nucleophilic substitution or condensation reactions . Key reagents include triethylamine (as a base) and potassium carbonate (for coupling). Optimization of solvent systems (e.g., DMF, THF) and temperature (60–100°C) is critical for yield improvement.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are routinely used to confirm substituent positions on the aromatic ring and acetamide backbone. For instance, methyl groups at the 2- and 5-positions of the phenyl ring exhibit distinct splitting patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and torsional strain in the acetamide moiety. This is particularly useful for confirming stereochemistry in derivatives with heterocyclic attachments (e.g., oxadiazole or imidazole rings) .

Q. How are purity and stability assessed during synthesis?

Purity is evaluated via HPLC (C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Stability studies under varying pH and temperature conditions (e.g., 25–40°C) are conducted to identify degradation products, such as hydrolysis to 2,5-dimethylaniline .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields across studies?

Discrepancies often arise from differences in solvent polarity, catalyst loading, or inert atmosphere conditions. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables. For example, a study reported 70% yield in DMF vs. 45% in THF due to better solubility of intermediates . Replication under controlled conditions and kinetic monitoring (via in-situ IR or NMR) are recommended .

Q. How can computational methods enhance understanding of reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like nucleophilic substitution or cyclization. Molecular docking studies (AutoDock Vina) predict binding affinities of derivatives to biological targets (e.g., enzymes), guiding structural modifications for improved activity .

Q. What are the mechanistic insights into the biological activity of derivatives?

Derivatives with sulfonyl or thioether groups (e.g., 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide) inhibit enzymes like cyclooxygenase-2 (COX-2) via competitive binding to the active site. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding constants (KdK_d), while mutagenesis studies identify critical residues .

Q. How are byproducts managed in large-scale syntheses?

Byproducts such as hydrolyzed anilines or dimerized intermediates are minimized using scavenger resins (e.g., polymer-bound triphenylphosphine) or gradient recrystallization. For example, 2,6-dimethylaniline (a hydrolysis byproduct) is removed via acid-base extraction .

Q. What advanced techniques validate non-covalent interactions in crystal structures?

Hirshfeld surface analysis and Cambridge Structural Database (CSD) surveys identify π-π stacking or hydrogen-bonding patterns. For instance, the acetamide carbonyl often forms hydrogen bonds with adjacent NH groups in co-crystals, stabilizing the lattice .

Methodological Challenges

Q. How are reaction conditions optimized for air- or moisture-sensitive intermediates?

Schlenk line techniques or glovebox setups are employed for reactions involving organometallic catalysts (e.g., Pd/Cu couplings). Anhydrous solvents (e.g., distilled THF) and molecular sieves (3Å) prevent hydrolysis of chloroacetamide intermediates .

Q. What protocols ensure reproducibility in multi-step syntheses?

Strict documentation of reaction parameters (e.g., stirring rate, cooling rate) and intermediate characterization (via LC-MS or HRMS) are essential. Automated flash chromatography systems (Biotage®) standardize purification, reducing human error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.